Cas no 403660-48-0 (2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone)

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone structure
403660-48-0 structure
商品名:2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
CAS番号:403660-48-0
MF:C9H5N2OF3
メガワット:214.144
MDL:MFCD13173240
CID:325938
PubChem ID:45081103

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone 化学的及び物理的性質

名前と識別子

    • Ethanone,2,2,2-trifluoro-1-(1H-indazol-5-yl)-
    • 2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone
    • Ethanone, 2,2,2-trifluoro-1-(1H-indazol-5-yl)- (9CI)
    • 2,2,2-TRIFLUORO-1-(1H-INDAZOL-5-YL)-ETHANONE
    • AB92631
    • 2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethan-1-one
    • Ethanone, 2,2,2-trifluoro-1-(1H-indazol-5-yl)-
    • AKOS027256621
    • 403660-48-0
    • SY025605
    • DTXSID10664359
    • 2,2,2-Trifluoro-1-(5-indazolyl)ethanone
    • MFCD13173240
    • A923768
    • 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
    • MDL: MFCD13173240
    • インチ: InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-1-2-7-6(3-5)4-13-14-7/h1-4H,(H,13,14)
    • InChIKey: UAZVGXXGCZPWGT-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=NNC=C2C=C1C(=O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 214.03500
  • どういたいしつりょう: 214.03539727g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 320.7±37.0 °C at 760 mmHg
  • フラッシュポイント: 147.8±26.5 °C
  • PSA: 45.75000
  • LogP: 2.30790
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone セキュリティ情報

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T220660-100mg
2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
403660-48-0
100mg
$ 465.00 2022-06-03
eNovation Chemicals LLC
D912527-1g
2,2,2-Trifluoro-1-(5-indazolyl)ethanone
403660-48-0 95%
1g
$825 2024-07-20
Apollo Scientific
PC400153-250mg
2,2,2-Trifluoro-1-(1H-indazol-5-yl)ethanone
403660-48-0
250mg
£127.00 2025-02-21
TRC
T220660-250mg
2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
403660-48-0
250mg
$ 970.00 2022-06-03
TRC
T220660-500mg
2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
403660-48-0
500mg
$ 1545.00 2022-06-03
Alichem
A269001552-250mg
2,2,2-Trifluoro-1-(5-indazolyl)ethanone
403660-48-0 95%
250mg
$579.36 2023-09-02
Advanced ChemBlocks
O30911-1G
2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone
403660-48-0 95%
1G
$1,395 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536119-1g
2,2,2-Trifluoro-1-(2H-indazol-5-yl)ethan-1-one
403660-48-0 98%
1g
¥6630.00 2024-05-15
Alichem
A269001552-1g
2,2,2-Trifluoro-1-(5-indazolyl)ethanone
403660-48-0 95%
1g
$1519.40 2023-09-02
Advanced ChemBlocks
O30911-100MG
2,2,2-trifluoro-1-(1H-indazol-5-yl)ethanone
403660-48-0 95%
100MG
$350 2023-09-15

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone 関連文献

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanoneに関する追加情報

Introduction to 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone (CAS No. 403660-48-0) and Its Emerging Applications in Chemical Biology

2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone, identified by the chemical formula CAS No. 403660-48-0, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural incorporation of a trifluoromethyl group and an indazolyl moiety into the ethanone backbone imparts unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The trifluoromethyl group, a key feature of this compound, is widely recognized for its ability to enhance metabolic stability, lipophilicity, and binding affinity at biological targets. This modification is particularly valuable in medicinal chemistry, as it can significantly improve the pharmacokinetic profile of drug candidates. In contrast, the 1H-indazol-5-yl substituent introduces a scaffold that has been extensively studied for its role in modulating various biological pathways, including those relevant to cancer metabolism and inflammation. The combination of these structural elements in 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone creates a versatile platform for developing novel bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of fluorinated compounds in addressing unmet medical needs. Studies have demonstrated that fluorine atoms can influence both the electronic properties and steric environment of molecules, thereby fine-tuning their interactions with biological targets. For instance, fluorinated indazoles have shown promise in inhibiting enzymes involved in tumor metabolism and angiogenesis. The presence of the trifluoromethyl group in CAS No. 403660-48-0 enhances its potential as an inhibitor of such enzymes by improving binding affinity and reducing susceptibility to metabolic degradation.

Moreover, the indazolyl core of this compound has been implicated in modulating signaling pathways associated with immune responses and cell proliferation. Emerging research suggests that indazole derivatives can act as scaffolds for developing immunomodulatory agents. The structural features of 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone may enable it to interact with receptors or enzymes involved in immune regulation, offering potential therapeutic benefits in conditions such as autoimmune diseases or chronic inflammation.

The synthesis and characterization of CAS No. 403660-48-0 have been optimized to ensure high purity and yield, making it suitable for preclinical studies. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to confirm its molecular structure and purity. These analytical methods are critical for ensuring that the compound meets the stringent requirements for pharmaceutical development.

In preclinical settings, 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone has been evaluated for its efficacy and safety profile using cell-based assays and animal models. Preliminary findings indicate that this compound exhibits promising bioactivity against target proteins relevant to metabolic disorders and inflammation. The ability of the trifluoromethyl group to enhance metabolic stability suggests that it may have a longer half-life compared to non-fluorinated analogs, which could translate into improved therapeutic efficacy.

The potential applications of this compound extend beyond oncology and immunology. Research is ongoing to explore its utility in treating neurological disorders, where indazole derivatives have shown promise as modulators of neurotransmitter systems. The unique combination of structural features in CAS No. 403660-48-0 may enable it to interact with specific receptors or ion channels involved in neurodegenerative diseases.

As interest in fluorinated compounds continues to grow, 2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone represents a significant advancement in the development of next-generation bioactive molecules. Its structural versatility and demonstrated bioactivity make it a valuable tool for researchers seeking to develop innovative therapeutic strategies. Future studies will focus on elucidating its mechanism of action and optimizing its pharmacological properties for clinical translation.

The integration of computational chemistry and high-throughput screening techniques is expected to accelerate the discovery process for derivatives of CAS No. 403660-48-0. By leveraging these technologies, researchers can rapidly identify novel analogs with enhanced potency and selectivity. This approach aligns with broader trends in drug discovery aimed at developing more effective treatments with fewer side effects.

In conclusion,CAS No 40366048 0, corresponding to 2 2 2 Trifluoro 1 (1H Indazol 5 Yl Ethanone, is a fluorinated indazole derivative with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting metabolic disorders、inflammation、and potentially neurological diseases。Ongoing research efforts are expected to further elucidate its bioactivity、mechanism of action,and clinical applicability,contributing to advancements in drug discovery。

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:403660-48-0)2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone
A923768
清らかである:99%
はかる:1g
価格 ($):417.0